molecular formula C9H19N2NaO5S B1592819 Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate CAS No. 89648-37-3

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate

Cat. No.: B1592819
CAS No.: 89648-37-3
M. Wt: 290.31 g/mol
InChI Key: YCLWMUYXEGEIGD-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate is a zwitterionic biological buffer widely used in biochemical and biological research. It is known for its ability to maintain a stable pH in solutions, making it ideal for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate typically involves the reaction of 2-hydroxyethylpiperazine with propane-1-sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Sodium 2-hydroxy-1-(4-(2-hydroxyethyl)piperazin-1-yl)propane-1-sulfonate is extensively used in:

Mechanism of Action

The compound exerts its buffering action by maintaining a stable pH through its zwitterionic nature. It can accept or donate protons depending on the pH of the solution, thus stabilizing the pH. The molecular targets include various enzymes and proteins that require a stable pH for optimal activity .

Comparison with Similar Compounds

  • 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES)
  • N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) sodium salt

Comparison:

Properties

IUPAC Name

sodium;2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O5S.Na/c12-6-5-10-1-3-11(4-2-10)7-9(13)8-17(14,15)16;/h9,12-13H,1-8H2,(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWMUYXEGEIGD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC(CS(=O)(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N2NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635753
Record name Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89648-37-3
Record name Sodium 2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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